molecular formula C16H16BrNO4S B3530116 N-(4-Bromobenzyl)-N-tosylglycine

N-(4-Bromobenzyl)-N-tosylglycine

Cat. No.: B3530116
M. Wt: 398.3 g/mol
InChI Key: SYTXTZQJEWJFFA-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-N-tosylglycine is a synthetic organic compound featuring a glycine backbone modified with two functional groups: a 4-bromobenzyl moiety and a tosyl (p-toluenesulfonyl) group. This structure combines halogenated aromaticity with sulfonamide functionality, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c1-12-2-8-15(9-3-12)23(21,22)18(11-16(19)20)10-13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTXTZQJEWJFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-N-tosylglycine typically involves the reaction of 4-bromobenzyl bromide with tosylglycine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-N-tosylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Bromobenzyl)-N-tosylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-N-tosylglycine involves its interaction with specific molecular targets. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The tosylglycine moiety can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

The following analysis compares N-(4-Bromobenzyl)-N-tosylglycine to structurally related compounds from peer-reviewed studies, focusing on synthesis, physicochemical properties, and spectroscopic characteristics.

Key Analogs:

Methyl N-(4-Bromobenzyl)-N-pentanoyl-D-valinate (187) Synthesis: Prepared via N-protection of a valine derivative using 1-bromo-4-(bromomethyl)benzene in THF with NaH as a base . Relevance: Demonstrates the use of 4-bromobenzyl groups in peptide modification, highlighting steric and electronic effects during alkylation.

N-(4-Bromobenzyl)-N-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl-)methyl)benzenamine (1d)

  • Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, using 4-bromobenzyl halides and triazole precursors .
  • Relevance : Illustrates the role of 4-bromobenzyl groups in stabilizing triazole rings, a common motif in drug discovery.

(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Synthesis: Derived from indolinone-quinoline hybrids, emphasizing the 4-bromobenzyl group’s role in enhancing π-π stacking interactions .

Physicochemical Properties

Table 1: Comparative Data for Halogenated Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Peaks (NMR/IR)
This compound (Theoretical) C₁₆H₁₅BrNO₄S 398.26 N/A δ ~7.3–7.6 (aromatic H), 1700 cm⁻¹ (C=O)
N-(4-Bromobenzyl)-N-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl-)methyl)benzenamine (1d) C₂₃H₂₀Br₂N₄ 546.15 145–147 δ 7.45 (triazole H), 1600 cm⁻¹ (C=N)
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide C₂₇H₂₁BrN₄O₂ 529.39 N/A δ 10.2 (NH), 1680 cm⁻¹ (C=O)
Observations:
  • Halogen Effects : 4-Bromobenzyl analogs exhibit higher molecular weights and melting points compared to chloro- or iodo-substituted counterparts due to bromine’s polarizability .
  • Spectral Trends: Tosyl groups in the target compound would show distinct sulfonyl IR peaks (~1350–1150 cm⁻¹), absent in triazole or indolinone analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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